molecular formula C20H23ClO4 B027829 Dihydro Fenofibrate CAS No. 61001-99-8

Dihydro Fenofibrate

カタログ番号: B027829
CAS番号: 61001-99-8
分子量: 362.8 g/mol
InChIキー: JUAWSFKKGMCGEL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dihydro Fenofibrate, also known as 2-[4-[(4-Chlorophenyl)hydroxymethyl]phenoxy]-2-methylpropanoic Acid 1-Methylethyl Ester, is a derivative of Fenofibrate. Fenofibrate is a third-generation fibric acid derivative used primarily to treat abnormal blood lipid levels. It is known for its ability to reduce elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, and apolipoprotein B, while increasing high-density lipoprotein cholesterol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Dihydro Fenofibrate involves the esterification of 2-[4-[(4-Chlorophenyl)hydroxymethyl]phenoxy]-2-methylpropanoic acid with isopropanol. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is purified through crystallization and filtration techniques .

化学反応の分析

Types of Reactions

Dihydro Fenofibrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Dihydro Fenofibrate has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

    Biology: Studied for its effects on lipid metabolism and potential therapeutic applications in metabolic disorders.

    Medicine: Investigated for its potential use in treating hyperlipidemia and related cardiovascular diseases.

    Industry: Used in the formulation of pharmaceutical products aimed at managing cholesterol levels.

作用機序

Dihydro Fenofibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased lipolysis and the activation of lipoprotein lipase, which reduces apoprotein C-III levels. PPARα is a nuclear receptor that alters lipid, glucose, and amino acid homeostasis. Activation of PPARα also leads to the transcription of genes involved in lipid metabolism, thereby reducing triglyceride levels and increasing high-density lipoprotein cholesterol .

類似化合物との比較

Similar Compounds

Uniqueness

Dihydro Fenofibrate is unique due to its enhanced solubility and bioavailability compared to Fenofibrate. This makes it more effective in reducing lipid levels and improving patient outcomes in hyperlipidemia treatment .

生物活性

Dihydro Fenofibrate, a derivative of fenofibrate, is primarily known for its role in lipid metabolism and its therapeutic potential in various medical conditions, including hyperlipidemia and cardiovascular diseases. This article will explore the biological activity of this compound, summarizing its mechanisms of action, effects on lipid profiles, potential therapeutic applications, and relevant case studies.

This compound functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This activation leads to several biological effects:

  • Lipid Metabolism : It enhances lipolysis and increases the activity of lipoprotein lipase while decreasing apoprotein C-III levels, which collectively contribute to reduced triglyceride levels and increased high-density lipoprotein (HDL) cholesterol levels .
  • Anti-inflammatory Effects : this compound has been shown to reduce inflammatory markers such as C-reactive protein (CRP), indicating its potential in managing inflammatory conditions .
  • Cell Cycle Regulation : Research indicates that this compound can induce cell cycle arrest in various cancer cell lines, suggesting a role in cancer therapy through apoptosis induction and inhibition of cell proliferation .

Effects on Lipid Profiles

This compound significantly impacts lipid profiles in patients with dyslipidemia. A recent study demonstrated that treatment with fenofibrate resulted in:

Lipid Parameter Baseline Levels Post-Treatment Levels Reduction (%)
Triglycerides (TG)3.6 ± 1.5 mmol/L1.7 ± 0.58 mmol/L50.1
Low-Density Lipoprotein (LDL)ElevatedReduced by 25.5%24.7
Non-HDL CholesterolElevatedReduced by 33.7%Significant
C-reactive Protein (CRP)HighReduced by 39%Significant

These findings underscore the efficacy of this compound in lowering triglycerides and LDL cholesterol while improving HDL levels, making it a valuable agent in treating hyperlipidemia .

Cardiovascular Disease

This compound has been evaluated for its cardiovascular benefits, particularly in patients with type 2 diabetes and metabolic syndrome. The Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) study highlighted a significant reduction in non-fatal myocardial infarction rates among participants treated with fenofibrate compared to placebo .

Cancer Therapy

The compound has shown promise as an anticancer agent through various mechanisms:

  • In breast cancer cell lines, this compound induced apoptosis and cell cycle arrest by modulating key proteins involved in these processes .
  • It inhibited the proliferation of glioma cells through the downregulation of critical signaling pathways .

Case Studies

Several studies illustrate the clinical efficacy of this compound:

  • FIELD Study : Involving nearly 10,000 participants with type 2 diabetes, this study found that fenofibrate significantly reduced the incidence of non-fatal myocardial infarctions by 24% compared to placebo .
  • Primary Biliary Cholangitis (PBC) : A retrospective analysis indicated that patients receiving additional fenofibrate therapy alongside ursodeoxycholic acid showed a higher normalization rate of alkaline phosphatase levels compared to those on monotherapy .
  • Cancer Cell Lines : In vitro studies demonstrated that this compound could effectively inhibit proliferation and induce apoptosis across various cancer types, including breast and glioma cancers .

特性

IUPAC Name

propan-2-yl 2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13,18,22H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAWSFKKGMCGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20632968
Record name Propan-2-yl 2-{4-[(4-chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20632968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61001-99-8
Record name Propan-2-yl 2-{4-[(4-chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20632968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydro Fenofibrate
Reactant of Route 2
Reactant of Route 2
Dihydro Fenofibrate
Reactant of Route 3
Reactant of Route 3
Dihydro Fenofibrate
Reactant of Route 4
Reactant of Route 4
Dihydro Fenofibrate
Reactant of Route 5
Reactant of Route 5
Dihydro Fenofibrate
Reactant of Route 6
Reactant of Route 6
Dihydro Fenofibrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。